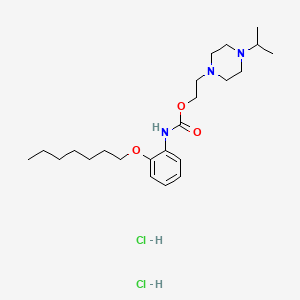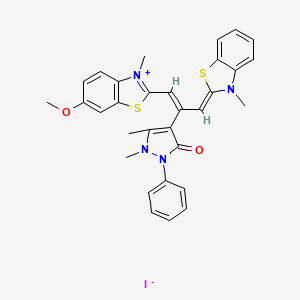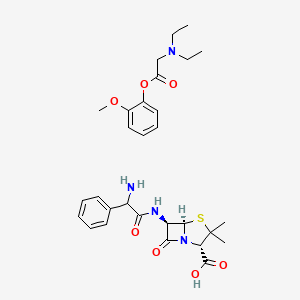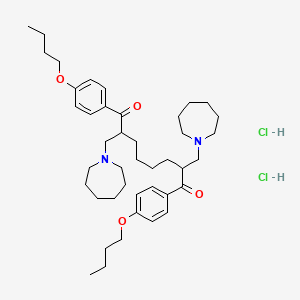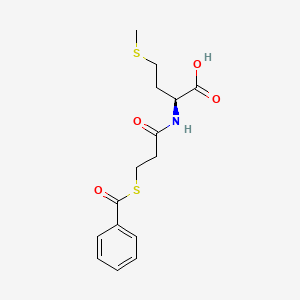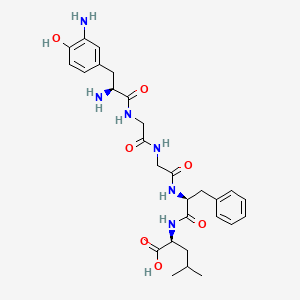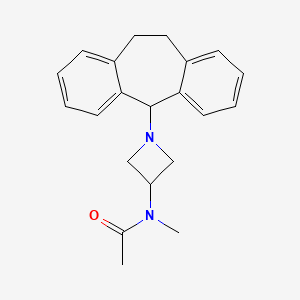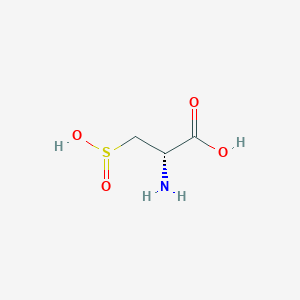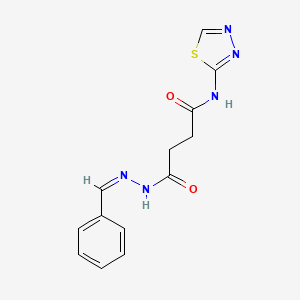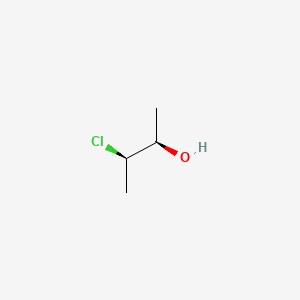
2-Butanol, 3-chloro-, (R*,R*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 3-chloro-, (R*,R*)- is a chiral compound with the molecular formula C4H9ClO. It is an alcohol with a chlorine atom attached to the third carbon of the butanol chain. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject in stereochemistry and chiral synthesis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanol, 3-chloro-, (R*,R*)- can be synthesized through several methods. One common laboratory method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of dried diethyl ether or tetrahydrofuran . Another method involves the conversion of 2-butanol to its corresponding chloro compound using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,R*)- typically involves the chlorination of 2-butanol under controlled conditions. The reaction is catalyzed by sulfuric acid, which facilitates the substitution of the hydroxyl group with a chlorine atom .
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 3-chloro-, (R*,R*)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the compound back to 2-butanol.
Common Reagents and Conditions
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for chlorination.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Substitution: Formation of different alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-butanol.
Scientific Research Applications
2-Butanol, 3-chloro-, (R*,R*)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on biological systems and potential as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Butanol, 3-chloro-, (R*,R*)- involves its interaction with molecular targets through its hydroxyl and chloro functional groups. The compound can undergo protonation and deprotonation, leading to the formation of carbocations, which are key intermediates in many of its reactions . These intermediates can then participate in various substitution and elimination reactions, affecting different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-butanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
2-Propanol: An achiral molecule, lacking the chiral centers present in 2-Butanol, 3-chloro-, (R*,R*)-.
Uniqueness
2-Butanol, 3-chloro-, (R*,R*)- is unique due to its chiral centers, which make it valuable in stereoselective synthesis and chiral resolution studies. Its reactivity is also enhanced by the presence of the chlorine atom, allowing for a wider range of chemical transformations compared to its non-chlorinated counterparts.
Properties
CAS No. |
10325-40-3 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
(2R,3R)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
XKEHIUIIEXXHJX-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)Cl)O |
Canonical SMILES |
CC(C(C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


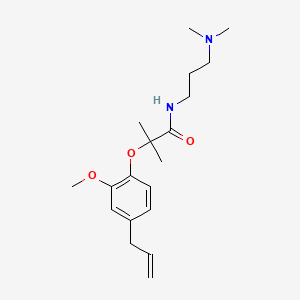

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
